1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole chemical properties
1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole chemical properties
An In-Depth Technical Guide: Synthesis, Properties, and Synthetic Utility of 1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole. This highly functionalized heterocyclic compound is a valuable building block in medicinal chemistry and materials science. Its structure incorporates a sterically demanding N-tert-butyl group that influences solubility and prevents unwanted side reactions, a versatile C4-iodo handle for synthetic diversification, and an electron-deficient trifluorophenyl moiety for modulating electronic properties and biological interactions. This document details a proposed synthetic route, explores its key chemical reactions with a focus on palladium-catalyzed cross-coupling, and discusses its potential applications in the development of novel chemical entities. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their scientific programs.
Introduction to a Privileged Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The pyrazole core's unique electronic and steric properties allow it to serve as a versatile pharmacophore capable of engaging in various interactions with biological targets.[3] The specific molecule under consideration, 1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole, is a polysubstituted derivative designed for advanced synthetic applications.
The strategic placement of its substituents defines its chemical utility:
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N1-tert-Butyl Group: This bulky alkyl group serves two primary purposes. First, it provides steric shielding around the N1-position, which can influence the conformation of the molecule and its interactions. Second, by occupying the N1 position, it eliminates the acidic N-H proton found in unsubstituted pyrazoles, thereby preventing potential side reactions with bases or organometallic reagents commonly used in cross-coupling chemistry.[4]
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C5-(2,4,5-trifluorophenyl) Group: The trifluorophenyl ring is a powerful modulator of the molecule's properties. The fluorine atoms are highly electronegative, making the ring electron-deficient. This influences the electronics of the adjacent pyrazole ring. Furthermore, fluorine atoms can participate in hydrogen bonding and halogen bonding, and their inclusion often enhances metabolic stability and membrane permeability, which are desirable traits in drug candidates.
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C4-Iodo Group: This is the molecule's primary reactive center. The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition by transition metal catalysts, particularly palladium.[5] This makes the C4-iodo group an exceptionally versatile handle for introducing a wide range of substituents through various cross-coupling reactions, enabling rapid library synthesis for structure-activity relationship (SAR) studies.[6]
Physicochemical and Spectroscopic Properties
| Property | Value / Description |
| Molecular Formula | C₁₃H₁₂F₃IN₂ |
| Molecular Weight | 384.15 g/mol |
| Appearance | Expected to be a white to off-white crystalline solid. |
| Solubility | Predicted to have good solubility in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF), with limited solubility in water. |
| Predicted LogP | High, due to the presence of the tert-butyl, iodo, and trifluorophenyl groups. |
| Thermal Stability | Expected to be stable under standard laboratory conditions, but may be sensitive to light over prolonged periods. |
Expected Spectroscopic Data:
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¹H NMR: A singlet in the 1.3-1.6 ppm range corresponding to the nine equivalent protons of the tert-butyl group. The aromatic region would show complex multiplets for the two protons on the trifluorophenyl ring, coupled to each other and to the fluorine atoms. A singlet for the C3-H of the pyrazole ring would also be present.
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¹³C NMR: Resonances for the quaternary and methyl carbons of the tert-butyl group. The pyrazole ring carbons would appear in the aromatic region, with the C4-carbon bearing the iodine atom shifted significantly upfield. Signals for the trifluorophenyl ring would show characteristic C-F coupling.
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¹⁹F NMR: Three distinct resonances for the fluorine atoms at the 2, 4, and 5 positions of the phenyl ring, each showing coupling to the other fluorine atoms and adjacent protons.
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Mass Spectrometry (MS): A clear molecular ion peak (M+) at m/z 384. The isotopic pattern would be characteristic of a molecule containing one iodine atom.
Synthesis and Purification
A robust synthesis of this target molecule can be envisioned through a logical, multi-step sequence common in pyrazole chemistry.[7][8][9]
Retrosynthetic Analysis
The most direct approach involves disconnecting the pyrazole ring, a strategy that points to a 1,3-dicarbonyl compound and a substituted hydrazine as key precursors. The C4-iodo group is best installed via electrophilic substitution on the pre-formed pyrazole ring.
Caption: Proposed three-step synthetic workflow.
Detailed Experimental Protocol
Step 2: Synthesis of 1-(tert-Butyl)-5-(2,4,5-trifluorophenyl)-1H-pyrazole
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To a solution of 1-(2,4,5-trifluorophenyl)butane-1,3-dione (1.0 equiv) in ethanol, add tert-butylhydrazine hydrochloride (1.1 equiv) and a catalytic amount of acetic acid.
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Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-12 hours).
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Cool the mixture to room temperature and remove the solvent under reduced pressure.
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Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by flash column chromatography on silica gel to yield the desired pyrazole. The regioselectivity is generally high due to the steric hindrance of the tert-butyl and aryl groups directing the cyclization. [7] Step 3: Synthesis of 1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole
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Dissolve the pyrazole from the previous step (1.0 equiv) in a suitable solvent such as acetonitrile or dichloromethane.
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Add N-Iodosuccinimide (NIS) (1.05-1.1 equiv) portion-wise at room temperature. The C4-position of the pyrazole ring is electron-rich and highly susceptible to electrophilic substitution. [10]3. Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
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Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
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Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.
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The crude product can be purified by recrystallization or flash chromatography to afford the final product in high purity.
Chemical Reactivity and Synthetic Utility
The primary value of this molecule lies in the reactivity of its C4-iodo group, which serves as a linchpin for diversification through transition-metal-catalyzed cross-coupling reactions. [11]
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-I bond is highly reactive towards oxidative addition to Pd(0) catalysts, initiating a catalytic cycle that can form new C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. [5]
Caption: Key cross-coupling reactions of the title compound.
Representative Cross-Coupling Applications:
| Reaction | Coupling Partner | Typical Conditions | Resulting Structure |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | 4-Aryl/Heteroaryl Pyrazole |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, RT | 4-Alkynyl Pyrazole |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C | 4-Alkenyl Pyrazole |
| Buchwald-Hartwig | Amine or Amide | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | 4-Amino/Amido Pyrazole |
Applications in Drug Discovery and Materials Science
This scaffold is an exemplary tool for modern chemical synthesis. Its utility is most pronounced in:
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Lead Optimization: In drug discovery, once an initial "hit" compound is identified, chemists must synthesize hundreds of analogues to optimize potency, selectivity, and pharmacokinetic properties (ADME). The cross-coupling versatility of 1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole allows for the rapid and systematic exploration of the chemical space around the C4 position, accelerating the generation of SAR data. [12]* Fragment-Based Drug Discovery (FBDD): The core pyrazole structure can act as a central scaffold onto which different fragments are "grown" or linked via the reactive iodo-handle to improve binding affinity to a protein target.
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Organic Electronics: Polysubstituted aromatic and heterocyclic systems are of great interest in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to systematically tune the electronic properties of the pyrazole core by introducing various conjugated groups at the C4 position makes this a valuable intermediate for materials science research.
Conclusion
1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole is a strategically designed synthetic building block of significant value to the scientific research community. It combines a stable, sterically defined core with a highly versatile reactive site. The protocols and reactivity patterns described in this guide, derived from established principles of heterocyclic chemistry, demonstrate its potential to serve as a pivotal intermediate in the synthesis of complex molecules. Its application can streamline the discovery and development of novel pharmaceuticals and advanced functional materials.
References
Click to expand
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
-
CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. [Link]
-
Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. [Link]
-
1-tert-Butyl-4-iodo-1H-pyrazole CAS 1354705-41-1. [Link]
-
Pyrazole Synthesis. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]
-
tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate CAS 121669-70-3. [Link]
-
Current status of pyrazole and its biological activities. [Link]
-
tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]
-
Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]
-
tert-butyl 4-iodo-1H-pyrazole-1-carboxylate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
4-Iodopyrazole. [Link]
-
1-tert-butyl-5-(trifluoromethyl)-1H-pyrazole. [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]
-
Chemical Properties of 1-Acetyl-4,5-dihydro-1H-pyrazole. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. calibrechem.com [calibrechem.com]
- 6. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
